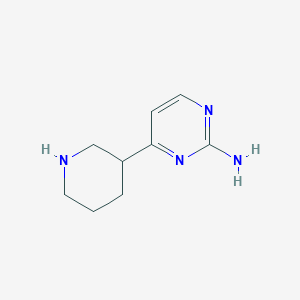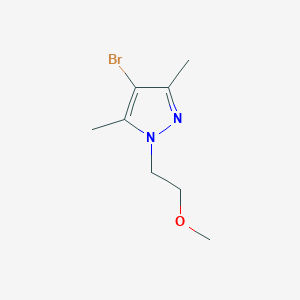
4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
Boronic acids and their derivatives, such as boronic esters, are highly valuable building blocks in organic synthesis . They have been used in various fields, including medicinal chemistry, due to their ability to form stable covalent bonds with various biological targets .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .
Chemical Reactions Analysis
Boronic acids and their derivatives can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .
Scientific Research Applications
Tautomerism and Structural Analysis
Research on NH-pyrazoles, including compounds structurally related to 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole, has explored their unique tautomerism and crystalline structures. Studies have demonstrated how these compounds form complex hydrogen-bonding patterns in their crystalline state, influenced by the presence of phenol residues or the lack thereof, affecting their tautomerism both in solution and solid state. This insight is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceutical development (Cornago et al., 2009).
Synthesis and Chemical Reactions
Another area of research has focused on the synthesis of pyrazole derivatives through the manipulation of brominated precursors. Studies have shown how these precursors can lead to the creation of various pyrazole compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis. For example, the use of brominated trihalomethylenones has been explored to synthesize diverse pyrazole derivatives, showcasing the versatility of brominated compounds in facilitating a range of chemical reactions (Martins et al., 2013).
Antibacterial and DNA Photocleavage Study
Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has revealed their potential antibacterial properties and ability to induce DNA photocleavage. This suggests applications in developing new antibacterial agents and studying DNA interactions, which could have implications for drug development and understanding genetic material's chemical behavior (Sharma et al., 2020).
Green Synthesis and Environmental Applications
The field of green chemistry has also seen applications of related pyrazole compounds, with studies on environmentally friendly synthesis approaches. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media represents a step towards more sustainable chemical processes. This research aligns with the broader goal of reducing environmental impact through more efficient and less harmful synthesis methods (Jin et al., 2004).
Future Directions
properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHZUXBMVAAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





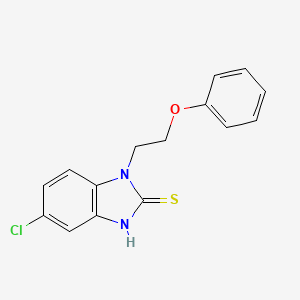
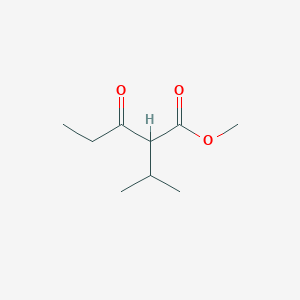
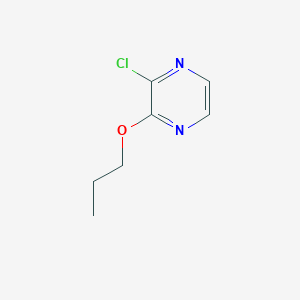
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
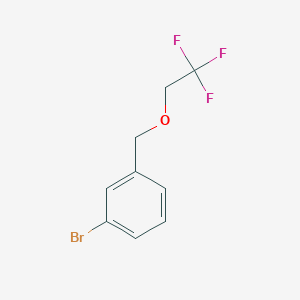
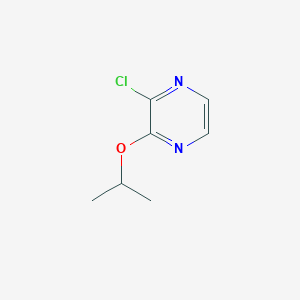
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
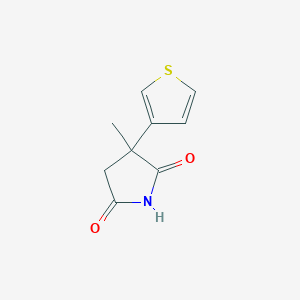
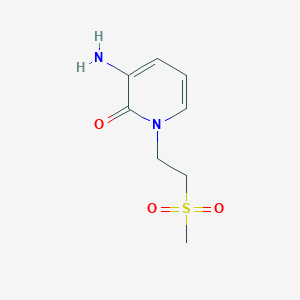
![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
